molecular formula C14H9Br3O3 B1218678 Thelepin CAS No. 52498-93-8

Thelepin

Cat. No. B1218678
CAS RN: 52498-93-8
M. Wt: 464.93 g/mol
InChI Key: LNKWAVLAOSVMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thelepin is a member of benzofurans.

Scientific Research Applications

Synthesis and Origin

  • Thelepin was first synthesized from thelephenol using oxidation methods involving brominated 2,4’-dihydroxydiarylmethanes. This synthesis was inspired by its natural origin from the marine annelid Thelepus setosus (Tsuge, Watanabe, & Kanemasa, 1984).

Application in DNA Aptamers

  • Thelepin analogs have potential applications in the development of DNA aptamers. Research shows that introducing unique structures like mini-hairpin DNA into unnatural-base DNA aptamers can enhance their stability and effectiveness, potentially making them suitable as drug candidates targeting specific proteins (Matsunaga et al., 2015).

Antifungal Activity

  • Thelepin, due to its structural similarity with griseofulvin, an antimicrobial agent, exhibits antifungal activity. This was discovered upon its isolation from Thelepus setosus, alongside other compounds like isovaleramide and thelephenol (Higa & Scheuer, 1975).

Enhancement of Pyrrole-Imidazole Polyamides

  • Modifications in pyrrole-imidazole (Py-Im) polyamides, a class of DNA-binding compounds, have shown potential for increased biological activity. Thelepin-related research contributes to this field by exploring structural modifications to increase the effectiveness of these compounds in cellular environments (Meier, Montgomery, & Dervan, 2012).

Role in Genetic Expression Regulation

  • Studies related to Thelepin have contributed to the understanding of gene expression regulation through interactions with DNA. This involves researching molecules like pyrrole-imidazole polyamides and their ability to modulate gene expression by interacting with specific DNA sequences (Wu, Wang, Fang, & Su, 2018).

Potential in Cancer Treatment

  • Research has indicated that compounds like chalepin, which share similarities with Thelepin, have the potential to induce apoptosis in cancer cells, like breast cancer cells (MCF7). This suggests a possible avenue for Thelepin or its analogs in cancer treatment (Fakai, Abd Malek, & Karsani, 2019).

properties

CAS RN

52498-93-8

Product Name

Thelepin

Molecular Formula

C14H9Br3O3

Molecular Weight

464.93 g/mol

IUPAC Name

2',6',7-tribromo-5-(hydroxymethyl)spiro[3H-1-benzofuran-2,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C14H9Br3O3/c15-9-2-7(6-18)1-8-3-14(20-13(8)9)4-10(16)12(19)11(17)5-14/h1-2,4-5,18H,3,6H2

InChI Key

LNKWAVLAOSVMOE-UHFFFAOYSA-N

SMILES

C1C2=C(C(=CC(=C2)CO)Br)OC13C=C(C(=O)C(=C3)Br)Br

Canonical SMILES

C1C2=C(C(=CC(=C2)CO)Br)OC13C=C(C(=O)C(=C3)Br)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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